molecular formula C7H10N2O3 B15228944 Ethyl 2-(aminomethyl)oxazole-5-carboxylate

Ethyl 2-(aminomethyl)oxazole-5-carboxylate

Cat. No.: B15228944
M. Wt: 170.17 g/mol
InChI Key: XFZZQAQXKPVYTF-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)oxazole-5-carboxylate is a substituted oxazole derivative featuring an aminomethyl group (-CH2NH2) at position 2 and an ethyl ester moiety at position 5 of the heterocyclic ring. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties [7][12]. The aminomethyl group may enhance solubility and binding affinity in biological systems compared to other substituents, making it a valuable intermediate for structure-activity relationship (SAR) studies [4][8].

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3,8H2,1H3

InChI Key

XFZZQAQXKPVYTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable amine to form the oxazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)oxazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The amino group and ester functionality allow for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Ethyl 2-(aminomethyl)oxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Oxazole and Related Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Biological Relevance
Ethyl 2-(aminomethyl)oxazole-5-carboxylate C7H10N2O3 170.17 (calc.) -CH2NH2 (C2), -COOEt (C5) Aminoalkyl group, ester Potential SAR studies, drug discovery
Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate [14] C11H16N2O5 256.26 -NHBoc (C2), -COOEt (C5) Protected amino group Intermediate for peptide coupling
Ethyl 5-methyloxazole-2-carboxylate [11] C7H9NO3 155.15 -CH3 (C5), -COOEt (C2) Methyl substitution Building block for agrochemicals
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate [8] C9H12N2O3 196.21 -NH2 (C2), cyclopropyl (C4), -COOEt (C5) Amino and cyclopropyl groups Antimicrobial activity
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate [10] C7H10N2O3 170.17 -NH2 (C4), -CH3 (C3), -COOEt (C5) Amino and methyl groups Antihypertensive applications
Ethyl 2-aminothiazole-5-carboxylate [15] C6H8N2O2S 172.20 -NH2 (C2), -COOEt (C5) (thiazole core) Thiazole core with sulfur atom Antibacterial, antiviral activities

Key Observations:

Substituent Position and Electronic Effects: The aminomethyl group in the target compound may improve hydrogen-bonding capacity compared to methyl or protected amino groups (e.g., -NHBoc) [14].

Biological Activity: Amino-substituted oxazoles (e.g., Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate) demonstrate antimicrobial properties, suggesting the aminomethyl variant could share similar efficacy [8]. Thiazole derivatives are reported to show broader antiviral activity, attributed to sulfur’s role in stabilizing reactive intermediates [15].

Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound likely increases water solubility compared to methyl or phenyl-substituted oxazoles (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) [12].
  • Stability: Boc-protected derivatives () exhibit greater stability under acidic conditions, whereas free amino groups may require careful handling to prevent oxidation [14].

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